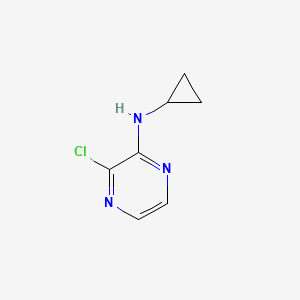

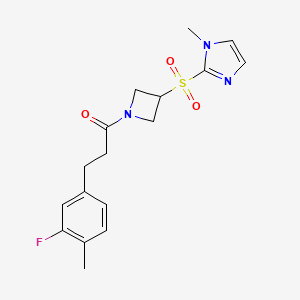

![molecular formula C28H31BrN2S B2564727 2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine CAS No. 370869-61-7](/img/structure/B2564727.png)

2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine” is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of imidazo[1,2-a]pyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C13H9BrN2, and its molecular weight is 273.13 g/mol . The IUPAC name is 2-(4-bromophenyl)imidazo[1,2-a]pyridine .Chemical Reactions Analysis

As part of the imidazo[1,2-a]pyridines class, this compound can undergo various chemical reactions. These include radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación

Chemical Synthesis and Rearrangement

The compound is involved in the synthesis of various heterocyclic compounds. Khalafy, Setamdideh, and Dilmaghani (2002) demonstrated that 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when substituted with a nitropyridine group and reacted with triethylamine, produce imidazo[1,2-a]pyridines and indoles. In this process, certain substituents like 4-bromophenyl led exclusively to the formation of imidazopyridines, suggesting the involvement of similar compounds in complex chemical rearrangements (Khalafy, Setamdideh, & Dilmaghani, 2002).

Antimicrobial Activity

A study by Elenich et al. (2019) reported the synthesis of quaternary salts through the reaction of 3-(4-bromoacetylphenyl)-1-methylquinolin-2(1H)-one with various compounds, including imidazo[1,2-a]pyridine derivatives. These synthesized compounds exhibited significant antimicrobial activity, suggesting a promising avenue for further research in this domain (Elenich et al., 2019).

Anti-corrosion Activity

In the domain of materials science, Rehan, Al Lami, and Khudhair (2021) synthesized heterocyclic rings containing imidazo (1,2-a) pyrimidine moiety and evaluated their anti-corrosion activity. This study indicates the potential application of such compounds in protecting materials from corrosion, thereby extending their lifespan and utility in various industries (Rehan, Al Lami, & Khudhair, 2021).

Imaging and Diagnostic Applications

Yousefi et al. (2012) explored phenyl-imidazo[1,2-a]pyridines as imaging agents for β-amyloid in Alzheimer’s disease, demonstrating the potential of these compounds in non-invasive imaging techniques for diagnostic purposes. The study highlighted the promising properties of these compounds for both PET and SPECT imaging, paving the way for their use in medical diagnostics (Yousefi et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-bromophenyl)-3-[2,4,6-tri(propan-2-yl)phenyl]sulfanylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31BrN2S/c1-17(2)21-15-23(18(3)4)27(24(16-21)19(5)6)32-28-26(20-10-12-22(29)13-11-20)30-25-9-7-8-14-31(25)28/h7-19H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOKJHPJOGWOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)SC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2564650.png)

![(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564652.png)

![Ethyl 4-[(4-methylquinolin-2-yl)amino]benzoate](/img/structure/B2564654.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2564658.png)

![N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2564661.png)

![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/no-structure.png)

![[(1S,2R)-2-Methoxycyclohexyl]methanamine;hydrochloride](/img/structure/B2564667.png)